molecular formula C7H3BrCl3FO B1402145 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene CAS No. 1417567-58-8

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene

Cat. No. B1402145
CAS RN: 1417567-58-8
M. Wt: 308.4 g/mol
InChI Key: JUCHOPCECFMUSU-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene, also known as 1-BTFB, is an important organic compound that is widely used in a variety of scientific fields. This compound is used in the synthesis of various compounds, as a reagent in a variety of reactions, and as a catalyst in biochemical and physiological processes.

Mechanism of Action

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is a powerful nucleophile and is capable of forming covalent bonds with a variety of substrates. The mechanism of action involves the nucleophilic attack of the 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene molecule on the substrate, followed by a proton transfer and the formation of a new covalent bond.
Biochemical and Physiological Effects
1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the activity of certain enzymes. Additionally, it has been shown to increase the activity of certain enzymes, such as those involved in the synthesis of amino acids and proteins.

Advantages and Limitations for Lab Experiments

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. Additionally, it is highly soluble in a variety of solvents and can be used in a wide range of reactions. However, 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is also limited in its use in laboratory experiments, as it cannot be used in reactions involving highly reactive substrates, such as organometallic compounds.

Future Directions

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals, pesticides, and dyes. Additionally, it could be used in the synthesis of polymers and in the preparation of materials for use in nanotechnology. Furthermore, it could be used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. Finally, it could be used as a reagent in a variety of reactions, such as the synthesis of organometallic compounds.

Scientific Research Applications

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in biochemical and physiological processes, such as the synthesis of amino acids and proteins. Additionally, 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene is used in the synthesis of polymers and in the preparation of materials for use in nanotechnology.

properties

IUPAC Name

1-bromo-2-fluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCHOPCECFMUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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